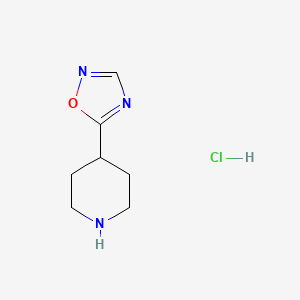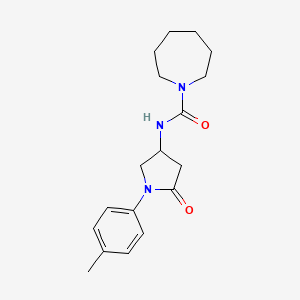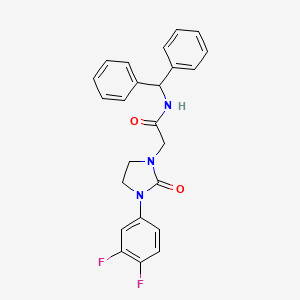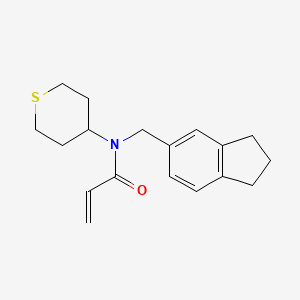![molecular formula C9H9N3OS B2850066 5-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 850628-76-1](/img/structure/B2850066.png)
5-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of molecules known as fused pyrimidines . Fused pyrimidines are privileged kinase scaffolds and are a good scaffold for the development of biologically active compounds .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . Heating with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . The structure of a 5-HT6 antagonist should contain two hydrophobic areas, aromatic (heterocyclic) mono- or polycycles separated by a hydrogen bond acceptor, such as a sulfonyl group .Chemical Reactions Analysis
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity . An autocatalytic photochemical dehydrogenation process has been developed by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .科学研究应用
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been found to have antitumor activity . They can target different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agents
These compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics.
CNS Depressants
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests they could be used in the treatment of conditions such as anxiety, insomnia, and seizures.
Anticonvulsant Agents
The anticonvulsant activity of these compounds could make them useful in the treatment of conditions like epilepsy.
Antipyretic Agents
Pyrido[2,3-d]pyrimidines also have antipyretic (fever-reducing) properties . This could make them useful in the treatment of conditions that cause fever.
Kinase Inhibitors
Fused pyrimidines, such as the 2-amino-pyrido[3,4-d]pyrimidine core, are privileged kinase scaffolds . They have been found to be closely linked to tumour proliferation and survival, making kinase inhibition an effective treatment for cancer .
作用机制
Target of Action
The primary targets of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to changes in cellular functions . The exact mode of interaction and the resulting changes depend on the specific target and the cellular context.
Biochemical Pathways
The affected pathways include those regulated by the target kinases. For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of BCR-ABL can disrupt the BCR-ABL signaling pathway, which is implicated in certain types of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the cellular context. Generally, the inhibition of the target kinases can lead to the disruption of the associated signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other signaling molecules and the state of the target cells, can also influence the compound’s efficacy .
未来方向
The future directions for “5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” could involve further exploration of its potential as a kinase inhibitor . The development of an autocatalytic photochemical dehydrogenation process also opens up new possibilities for the synthesis of C5–C6 unsaturated compounds .
属性
IUPAC Name |
5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYQIHQFJOCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NC=C12)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)



![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)
![3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione](/img/structure/B2849996.png)
![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/no-structure.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)
![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide](/img/structure/B2850002.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850004.png)

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)